REACTION_CXSMILES
|
B(Br)(Br)Br.[Cl:5][C:6]1[CH:7]=[C:8]([NH:13][C:14]2[CH:19]=[C:18]([CH2:20][O:21]C)[N:17]=[CH:16][N:15]=2)[CH:9]=[CH:10][C:11]=1[Cl:12].C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Cl:5][C:6]1[CH:7]=[C:8]([NH:13][C:14]2[N:15]=[CH:16][N:17]=[C:18]([CH2:20][OH:21])[CH:19]=2)[CH:9]=[CH:10][C:11]=1[Cl:12] |f:2.3.4|
|
Name
|
|
Quantity
|
0.399 mL
|
Type
|
reactant
|
Smiles
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B(Br)(Br)Br
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)NC1=NC=NC(=C1)COC
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Name
|
|
Quantity
|
4 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Type
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CUSTOM
|
Details
|
The mixture was further stirred for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice water
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Type
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EXTRACTION
|
Details
|
The resulting suspension was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC1=CC(=NC=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.275 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |